molecular formula C7H4Cl2N2O2S B6602544 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride CAS No. 2231234-21-0

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride

Cat. No.: B6602544
CAS No.: 2231234-21-0
M. Wt: 251.09 g/mol
InChI Key: VYMBTMKQYIDECM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS 2231234-21-0) is a versatile and high-value chemical intermediate in organic synthesis and pharmaceutical research. This compound features a multifunctional molecular architecture, combining a 7-azaindole core, a reactive sulfonyl chloride group, and a chloro substituent. This structure makes it an excellent precursor for the development of novel sulfonamide-based compounds, which are prevalent in drug discovery efforts. The primary research value of this reagent lies in its dual functionality. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing for facile coupling with amines and other nucleophiles to create sulfonamide derivatives . These derivatives are of significant interest in medicinal chemistry for designing enzyme inhibitors and other biologically active molecules. Concurrently, the chloro substituent at the 6-position offers a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling the creation of diverse compound libraries. As a supplier, we offer this solid compound with a documented molecular weight of 251.09 g/mol and a purity suitable for advanced research applications . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are advised to handle this material with appropriate safety precautions, including the use of personal protective equipment, as sulfonyl chlorides can be corrosive and may cause severe skin burns and eye damage .

Properties

IUPAC Name

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2O2S/c8-6-2-1-4-5(14(9,12)13)3-10-7(4)11-6/h1-3H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYMBTMKQYIDECM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C(=CN2)S(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride typically involves the chlorination of pyrrolopyridine derivatives. One common method includes the reaction of 6-chloro-1H-pyrrolo[2,3-b]pyridine with sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonylation processes. These processes are optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfonamides.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of various substituted pyrrolopyridine derivatives.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfonamides.

Scientific Research Applications

Medicinal Chemistry

6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride has been investigated for its potential as a pharmaceutical intermediate. Its sulfonyl chloride functional group makes it a versatile building block for synthesizing various bioactive compounds.

Case Study: Anticancer Agents

Research has demonstrated that derivatives of pyrrolo[2,3-b]pyridine exhibit anticancer properties. For instance, compounds synthesized from this compound have shown activity against specific cancer cell lines. The mechanism often involves the inhibition of key enzymes involved in tumor growth and proliferation.

Chemical Synthesis

The compound serves as an important reagent in organic synthesis. Its ability to introduce sulfonyl groups into organic molecules is particularly valuable for creating diverse chemical entities.

Applications in Synthesis

  • Sulfonamide Synthesis : The sulfonyl chloride can be used to produce sulfonamide derivatives, which are significant in medicinal chemistry.
  • Functionalization of Aromatic Compounds : It can act as an electrophile in reactions with nucleophiles, facilitating the introduction of functional groups into aromatic systems.

Material Science

In the field of material science, this compound is explored for its potential use in developing new materials with specific properties.

Polymer Chemistry

Research indicates that incorporating this compound into polymer matrices may enhance thermal stability and mechanical properties. Its reactive nature allows for cross-linking reactions that can improve the performance of polymeric materials.

Agrochemical Applications

The compound's reactivity also opens avenues for developing agrochemicals. Sulfonyl chlorides are known to be effective in synthesizing herbicides and pesticides.

Research Insights

Studies have shown that derivatives of 6-chloro-1H-pyrrolo[2,3-b]pyridine can be tailored to target specific biological pathways in pests or weeds, offering a potential for more selective agrochemical formulations.

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
Medicinal ChemistrySynthesis of bioactive compoundsAnticancer agents
Chemical SynthesisIntroduction of sulfonyl groupsSulfonamide synthesis
Material ScienceDevelopment of advanced materialsEnhanced polymers
AgrochemicalsSynthesis of herbicides and pesticidesTargeted agrochemical formulations

Mechanism of Action

The mechanism of action of 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Structural Analogs with Modified Heterocyclic Cores

  • Thieno[2,3-b]pyridine-3-sulfonyl chloride, 6-chloro (CAS 2827057-03-2): Molecular Formula: C₇H₃Cl₂NO₂S₂ Molecular Weight: 268.14 g/mol Key Differences: Replaces the pyrrolo nitrogen with a sulfur atom, forming a thienopyridine ring. This alters electronic properties, reducing basicity compared to the pyrrolopyridine core. Predicted density: 1.731 g/cm³ .

Halogen-Substituted Derivatives

  • 6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride (EN300-27713333):

    • Molecular Formula : C₇H₄BrFN₂O₂S
    • Molecular Weight : 279.09 g/mol
    • Key Differences : Bromine replaces chlorine at position 6, and sulfonyl fluoride replaces sulfonyl chloride. Bromine increases molecular weight and may reduce electrophilicity, while sulfonyl fluoride offers distinct reactivity in click chemistry .
  • 6-(Difluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride (CAS 2827057-08-7):

    • Molecular Formula : C₈H₅ClF₂N₂O₂S
    • Molecular Weight : 266.65 g/mol
    • Key Differences : Difluoromethyl group at position 6 enhances lipophilicity and metabolic stability, making it advantageous for CNS-targeting drugs .

Core-Modified Derivatives

Non-Sulfonylated Analogs

  • 6-Chloro-3-methyl-1H-pyrrolo[2,3-b]pyridine (CAS 1211531-25-7):
    • Molecular Formula : C₈H₇ClN₂
    • Molecular Weight : 166.61 g/mol
    • Key Differences : Lacks the sulfonyl chloride group, rendering it unsuitable for sulfonamide formation but useful as a building block for alkylation or coupling reactions .

Physicochemical Properties

  • Reactivity : Sulfonyl chlorides exhibit higher reactivity than sulfonyl fluorides but lower stability under humid conditions .
  • Electronic Effects: Thienopyridine analogs () show reduced basicity due to sulfur’s electronegativity, impacting binding interactions in biological systems .

Stability and Handling

  • Purity varies among analogs: 95% for the target compound () vs. 97% for other pyrrolopyridine derivatives (), affecting reproducibility in synthetic workflows.

Data Table: Key Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes
Target Compound C₇H₄Cl₂N₂O₂S 251.09 Cl (C6), SO₂Cl (C3) High reactivity for sulfonamides
6-Bromo-pyrrolo-sulfonyl fluoride C₇H₄BrFN₂O₂S 279.09 Br (C6), SO₂F (C3) Slower hydrolysis than SO₂Cl
6-(Difluoromethyl)-pyrrolo-SO₂Cl C₈H₅ClF₂N₂O₂S 266.65 CF₂H (C6), SO₂Cl (C3) Enhanced metabolic stability
Thieno[2,3-b]pyridine-SO₂Cl C₇H₃Cl₂NO₂S₂ 268.14 S in core, Cl (C6), SO₂Cl (C3) Reduced basicity vs. pyrrolo core

Biological Activity

6-Chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride is a heterocyclic compound with significant implications in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, making it a candidate for therapeutic applications, particularly in oncology and infectious diseases.

  • Molecular Formula : C7H4ClN2O2S
  • Molecular Weight : 216.65 g/mol
  • CAS Number : 2231234-21-0
  • IUPAC Name : this compound

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and receptors by binding to their active sites. This interaction disrupts various signaling pathways, which can lead to therapeutic effects in conditions such as cancer and bacterial infections.

Biological Activity Overview

Recent studies have highlighted the following biological activities associated with this compound:

  • Antibacterial Activity :
    • The compound has shown potential as an antibacterial agent against various strains of bacteria. In vitro studies indicated that it could inhibit the growth of Staphylococcus aureus and Escherichia coli with minimal inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .
  • Anticancer Properties :
    • Research indicates that this compound may act as an inhibitor of certain cancer pathways, including those involved in cell proliferation and survival. Its sulfonyl chloride group allows for further derivatization, enhancing its potential efficacy against cancer cells.
  • Neuroprotective Effects :
    • Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases by modulating dopaminergic pathways .

Table 1: Summary of Biological Activities

Activity TypeTarget Organism/PathwayMIC/IC50 ValuesReference
AntibacterialStaphylococcus aureus3.12 - 12.5 µg/mL
AnticancerVarious cancer cell linesNot specified
NeuroprotectiveDopaminergic neuronsNot specified

Research Insights

A study published in MDPI explored the synthesis and biological evaluation of pyrrole derivatives, including compounds similar to this compound. These derivatives exhibited promising antibacterial activity and were posited as lead compounds for developing new antibacterial agents targeting Mycobacterium tuberculosis with MIC values as low as 5 µM .

Another significant finding relates to the compound's potential role in cancer therapy. The sulfonyl chloride moiety is known for its reactivity, allowing for the formation of more complex molecules that can selectively target cancerous cells while sparing healthy tissue.

Q & A

What are the critical structural features and spectroscopic identifiers for 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride?

Level: Basic
Answer:
The compound is characterized by a pyrrolopyridine core with a chlorine substituent at position 6 and a sulfonyl chloride group at position 3. Key identifiers include:

  • Molecular formula : C₇H₅ClN₂O₂S (CAS 1001412-59-4) .
  • Spectroscopic data :
    • ¹H NMR : Look for aromatic protons in the pyrrolopyridine ring (δ 7.0–8.5 ppm) and NH proton (δ ~12.6 ppm, broad if unsubstituted) .
    • IR : Strong S=O stretching vibrations at ~1360 cm⁻¹ and 1180 cm⁻¹ for the sulfonyl chloride group .
  • InChIKey : CNZIHLRMHLLIJQ-UHFFFAOYSA-N (for database validation) .

What synthetic routes are available for preparing this compound?

Level: Basic
Answer:
Two primary methods are documented:

Direct sulfonation : React 6-chloro-1H-pyrrolo[2,3-b]pyridine with chlorosulfonic acid under controlled conditions (0–5°C) to avoid over-sulfonation .

Functional group transformation : Start with methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS 1190312-37-8) and perform hydrolysis followed by sulfonation .
Optimization tip : Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to minimize hydrolysis of the sulfonyl chloride group .

How does the sulfonyl chloride group at position 3 influence reactivity compared to other derivatives?

Level: Advanced
Answer:
The sulfonyl chloride group enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines, alcohols). Comparative studies with analogs show:

CompoundSubstituent at Position 3Reactivity with AminesStability in Aqueous Media
6-Chloro-3-sulfonyl chloride-SO₂ClHigh (fast coupling)Low (hydrolysis risk)
6-Chloro-3-carboxylic acid-COOHModerateHigh
6-Chloro-3-methyl ester-COOMeLowVery high
Design consideration : For stable intermediates, prioritize ester or amide derivatives .

What analytical methods are recommended for quantifying trace impurities in this compound?

Level: Advanced
Answer:
Use HPLC-MS with the following parameters:

  • Column : C18 reverse-phase (e.g., Zorbax Eclipse Plus, 2.1 × 100 mm, 1.8 µm).
  • Mobile phase : Gradient of 0.1% formic acid in water/acetonitrile.
  • Detection : ESI-MS in negative ion mode (m/z 215–220 for sulfonate hydrolysis products) .
    Validation : Spike samples with known impurities (e.g., 6-chloro-1H-pyrrolo[2,3-b]pyridine-3-sulfonic acid) to confirm specificity .

How can computational modeling guide the design of derivatives for biological screening?

Level: Advanced
Answer:
Perform docking studies using software like AutoDock Vina:

Target selection : Kinases (e.g., JAK2) or receptors (e.g., adenosine A₂A) due to pyrrolopyridine’s affinity .

Modifications :

  • Replace -SO₂Cl with -SO₂NH₂ to improve solubility.
  • Introduce electron-withdrawing groups (e.g., -NO₂) at position 5 to enhance binding .

Validation : Compare predicted binding energies with experimental IC₅₀ values from kinase inhibition assays .

What are the key challenges in scaling up synthesis, and how can they be mitigated?

Level: Advanced
Answer:
Challenges :

  • Hydrolysis of -SO₂Cl : Minimize water exposure via strict anhydrous conditions .
  • Byproduct formation : Monitor reaction progress with in-situ FTIR to detect over-sulfonation .
    Scale-up solutions :
  • Use flow chemistry for precise temperature control during sulfonation .
  • Employ continuous extraction to isolate the product from acidic byproducts .

How does the compound’s reactivity compare to its 4-carboxylic acid analog (CAS 800402-07-7)?

Level: Advanced
Answer:

Property6-Chloro-3-sulfonyl chloride6-Chloro-2-carboxylic acid
SolubilityLow in polar solventsHigh in DMSO/water
ReactivityHigh (nucleophilic substitution)Moderate (amide coupling)
StabilitySensitive to moistureStable at RT
Application : The sulfonyl chloride is preferred for click chemistry, while the carboxylic acid is suited for metal-catalyzed cross-coupling .

What safety precautions are critical when handling this compound?

Level: Basic
Answer:

  • Hazards : Corrosive (skin/eye damage), moisture-sensitive .
  • Protective measures :
    • Use nitrile gloves, fume hood, and airtight storage under nitrogen .
    • Neutralize spills with sodium bicarbonate .
  • Disposal : Hydrolyze with excess NaOH before aqueous waste disposal .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.